![molecular formula C15H10Cl2O3 B5615160 4-acetylphenyl 3,4-dichlorobenzoate](/img/structure/B5615160.png)
4-acetylphenyl 3,4-dichlorobenzoate
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Overview
Description
Synthesis Analysis
Synthesis of related compounds involves various chemical reactions to achieve high purity and yield. A notable method includes the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions, offering excellent yields and short reaction times (Kobkeatthawin et al., 2017). Similarly, the synthesis of N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide is achieved by treating 2,4-dichlorobenzoyl chloride with potassium thiocyanate, resulting in good yield and high purity (Khalid et al., 2022).
Molecular Structure Analysis
Molecular structure and vibrational properties have been a focus of study. For instance, FT-IR, molecular structure, and NBO analysis of related compounds have been conducted, revealing details about hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the synthesis and modification of acetylphenyl derivatives highlight the reactivity and potential for creating complex molecules. For example, the cyclization of thiocyanatoamides leads to the synthesis of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, demonstrating the compound's versatility in chemical reactions (Baranovskyi et al., 2018).
Physical Properties Analysis
The physical properties, including crystal structure and thermal stability, are crucial for understanding the compound's behavior in different conditions. The crystal structure of related compounds has been determined using X-ray diffraction, revealing details such as conformation and intermolecular hydrogen bonds (Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-acetylphenyl 3,4-dichlorobenzoate and related compounds are characterized by their reactivity, stability, and interactions. DFT studies have been conducted to predict vibrational frequencies, structural parameters, and thermodynamic properties, offering insights into the compound's chemical behavior (Guo, 2008).
properties
IUPAC Name |
(4-acetylphenyl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)10-2-5-12(6-3-10)20-15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVYKMXPOAUHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl 3,4-dichlorobenzoate |
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